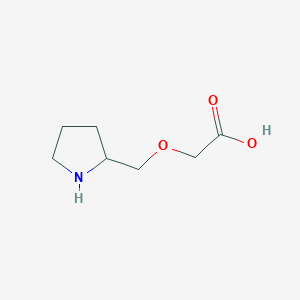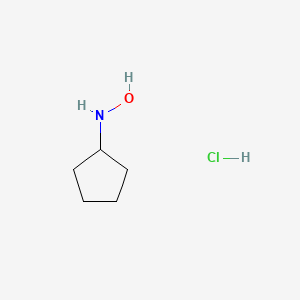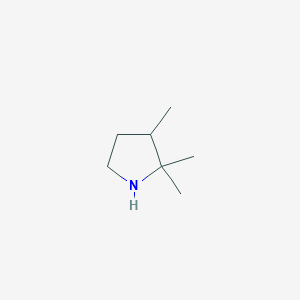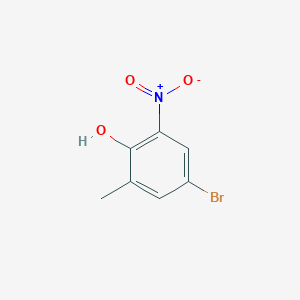
(2-Pyrrolidinylmethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Pyrrolidinylmethoxy)acetic acid (PMAA) is an organic compound that has been studied for its potential applications in science and medicine. It is a cyclic, aliphatic carboxylic acid that is found in a variety of organisms and is known for its ability to form strong esters and amides. PMAA is a useful chemical in laboratory experiments and research due to its versatile properties, and it has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Construction and Synthesis of Derivatives
- A study described the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, emphasizing the utility of these compounds in synthesizing complex molecules through intermolecular [2+2]-photocycloaddition and fragmentation reactions (Petz et al., 2019).
Redox Reactions and Catalysis
- Research highlighted the use of acetic acid in promoting redox-neutral α-amidation and N-alkylation reactions, demonstrating its role in facilitating Ugi reactions and highlighting its catalytic capabilities in organic synthesis (Zhu & Seidel, 2016).
Environmental and Material Science Applications
- A study on the aqueous OH radical oxidation of acetic acid and methylglyoxal provided insights into secondary organic aerosol (SOA) formation from acetic acid, highlighting its environmental impact and the mechanisms underlying SOA formation (Tan et al., 2012).
Quantum Chemical Investigations
- Investigations into the molecular properties of substituted pyrrolidinones, including derivatives of (2-Pyrrolidinylmethoxy)acetic acid, were conducted using DFT and quantum-chemical calculations to explore their electronic properties and potential applications in material science (Bouklah et al., 2012).
Pyrolysis and Energy
- The hydrodeoxygenation of acetic acid in a microreactor was studied as a model for pyrolysis oil, exploring the conversion of acetic acid under various conditions and its implications for biofuel production (Joshi & Lawal, 2012).
Biotechnology and Biochemical Applications
- The structure and mode of action of alcohol dehydrogenase from acetic acid bacteria were reviewed, providing insights into its applications in biotechnology for the production of valuable chemicals and in bioelectrocatalysis (Yakushi & Matsushita, 2010).
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)5-11-4-6-2-1-3-8-6/h6,8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHMSPACVTMTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














